An In-Depth Technical Guide to 6-(Pyrrolidin-2-yl)quinoline: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 6-(Pyrrolidin-2-yl)quinoline: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent feature in a multitude of natural products and synthetic drugs, valued for its unique stereochemical and conformational properties.[4][5] The conjugation of these two privileged moieties into a single molecular entity, 6-(pyrrolidin-2-yl)quinoline, presents a compelling scaffold for the exploration of novel pharmacological agents. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and potential therapeutic applications of 6-(Pyrrolidin-2-yl)quinoline, underpinned by the extensive biological activities associated with its constituent heterocycles.
Chemical Structure and Physicochemical Properties
6-(Pyrrolidin-2-yl)quinoline is a heterocyclic organic compound composed of a quinoline ring system substituted at the 6-position with a pyrrolidin-2-yl group.
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | 6-(Pyrrolidin-2-yl)quinoline | - |
| CAS Number | 860299-05-4 | [6] |
| Molecular Formula | C₁₃H₁₄N₂ | [7] |
| Molecular Weight | 198.26 g/mol | [7] |
| SMILES | C12=CC(C3NCCC3)=CC=C1N=CC=C2 | [8] |
2D Chemical Structure
Caption: Proposed synthesis of 6-(pyrrolidin-2-yl)quinoline via Buchwald-Hartwig coupling.
Experimental Protocol (Hypothetical):
-
Step 1: N-Boc-6-(pyrrolidin-1-yl)quinoline Synthesis:
-
To a solution of 6-bromoquinoline (1.0 eq) and N-Boc-pyrrolidine (1.2 eq) in anhydrous toluene, add cesium carbonate (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and Xantphos (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-6-(pyrrolidin-1-yl)quinoline.
-
-
Step 2: Deprotection to 6-(Pyrrolidin-2-yl)quinoline:
-
Dissolve the N-Boc-protected intermediate in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 6-(pyrrolidin-2-yl)quinoline.
-
Pathway 2: Skraup-Doebner-Von Miller Reaction from a Functionalized Aniline
An alternative strategy involves the construction of the quinoline ring from a pre-functionalized aniline precursor. The Skraup-Doebner-Von Miller reaction is a classic and versatile method for quinoline synthesis. [9][10]
Caption: Synthesis of 6-(pyrrolidin-2-yl)quinoline via the Skraup-Doebner-Von Miller reaction.
Experimental Protocol (Hypothetical):
-
Synthesis of 4-(Pyrrolidin-2-yl)aniline: This intermediate can be synthesized from 4-nitroaniline and a suitable pyrrolidine precursor, followed by reduction of the nitro group.
-
Skraup-Doebner-Von Miller Reaction:
-
To a mixture of 4-(pyrrolidin-2-yl)aniline (1.0 eq) and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide), slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Add glycerol (3.0 eq) dropwise, maintaining a low temperature.
-
Heat the reaction mixture cautiously to 120-140 °C for several hours.
-
After cooling, pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the crude product.
-
Extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Purify by column chromatography or distillation under reduced pressure.
-
Analytical Characterization
The structural elucidation and purity assessment of 6-(pyrrolidin-2-yl)quinoline would rely on a combination of standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts and coupling patterns would be characteristic of the substitution pattern. For instance, the protons on the benzene portion of the quinoline ring would appear as a set of coupled multiplets, while the protons on the pyridine portion would also show characteristic shifts and couplings. The protons of the pyrrolidine ring would appear in the upfield region, with their diastereotopic nature potentially leading to complex splitting patterns. [11][12][13][14]* ¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms. The aromatic carbons of the quinoline ring would resonate in the downfield region (typically 120-150 ppm), while the aliphatic carbons of the pyrrolidine ring would appear in the upfield region (typically 20-60 ppm). [11][12][13]* 2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the quinoline and pyrrolidine moieties. [11][12]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₁₄N₂. Fragmentation patterns observed in the mass spectrum could also provide structural information. [11][12]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid or TFA) would likely provide good separation. [1][8][15][16]* Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the compound, GC-MS could also be a valuable tool for purity assessment and identification. [1][15][16][17]
Biological Significance and Therapeutic Potential
The therapeutic potential of 6-(pyrrolidin-2-yl)quinoline can be inferred from the well-established pharmacological profiles of its constituent quinoline and pyrrolidine scaffolds.
The Quinoline Moiety in Drug Discovery
The quinoline ring system is a prominent feature in a vast number of pharmaceuticals and biologically active compounds. [18][19]Its derivatives have demonstrated a wide array of pharmacological activities, including:
-
Anticancer: Many quinoline-containing compounds exhibit potent anticancer activity through various mechanisms, such as DNA intercalation, inhibition of topoisomerases, and modulation of signaling pathways involved in cell proliferation and apoptosis. [3][5][6][20][21]* Antimicrobial: The quinoline scaffold is the basis for several classes of antibacterial and antifungal agents. Fluoroquinolone antibiotics, for example, are a major class of synthetic antibacterial drugs. [5][6][21]* Anti-inflammatory: Certain quinoline derivatives have shown significant anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes and cytokines. [3][5][6][21]* Antimalarial: Quinoline-based drugs, such as chloroquine and quinine, have been pivotal in the treatment of malaria. [3][21]* Central Nervous System (CNS) Activity: Various quinoline derivatives have been investigated for their effects on the CNS, including anticonvulsant and neuroprotective activities. [5][6]
The Pyrrolidine Moiety in Medicinal Chemistry
The pyrrolidine ring is another privileged scaffold in drug design, offering unique three-dimensional diversity. [4][22][23]Its presence in a molecule can influence solubility, lipophilicity, and metabolic stability. Pyrrolidine derivatives have been associated with a range of biological activities, including:
-
Anticancer: Numerous pyrrolidine-containing compounds have demonstrated significant antiproliferative effects against various cancer cell lines. [4][23]* Antiviral: The pyrrolidine scaffold is found in several antiviral agents, including some used in the treatment of HIV. [23]* Neurological Disorders: The rigid, chiral nature of the pyrrolidine ring makes it a valuable component in the design of ligands for CNS targets, with applications in treating neurodegenerative diseases and psychiatric disorders. [4]* Enzyme Inhibition: The pyrrolidine ring can mimic the transition state of certain enzymatic reactions, leading to the development of potent and selective enzyme inhibitors.
Potential Applications of 6-(Pyrrolidin-2-yl)quinoline
The combination of the quinoline and pyrrolidine moieties in 6-(pyrrolidin-2-yl)quinoline suggests several promising avenues for therapeutic investigation:
-
Oncology: Given the anticancer properties of both parent scaffolds, this hybrid molecule could be a promising candidate for the development of novel anticancer agents. Its potential mechanisms could involve targeting DNA, kinases, or other proteins involved in cancer progression. [20][24][25]* Infectious Diseases: The compound could be explored for its antibacterial, antifungal, or antiviral properties, potentially offering a new scaffold to combat drug-resistant pathogens.
-
Neuropharmacology: The presence of the pyrrolidine ring suggests potential interactions with CNS targets. The compound could be investigated for activity in models of epilepsy, Alzheimer's disease, or other neurological disorders. [26]* Inflammatory Disorders: The anti-inflammatory potential of the quinoline moiety could be modulated by the pyrrolidine substituent, leading to novel anti-inflammatory agents.
In Silico ADME/Tox Prediction
Computational models are invaluable in early-stage drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. [26][27][28][29][30]
| ADME/Tox Parameter | Predicted Outcome | Rationale/Implication |
|---|---|---|
| Oral Bioavailability | Moderate to Good | The molecule's size and predicted logP fall within the range typical for orally bioavailable drugs (Lipinski's Rule of Five). [30] |
| Blood-Brain Barrier (BBB) Penetration | Possible | The predicted lipophilicity and the presence of a tertiary amine suggest potential for CNS penetration. [28] |
| Metabolism | Likely via CYP450 enzymes | The aromatic quinoline ring is susceptible to oxidation by cytochrome P450 enzymes. The pyrrolidine ring may also undergo metabolism. |
| Toxicity | Potential for hepatotoxicity and cardiotoxicity | Quinoline derivatives have been associated with these toxicities, which would need to be carefully evaluated in preclinical studies. [29]|
These are general predictions and would require experimental validation.
Conclusion
6-(Pyrrolidin-2-yl)quinoline represents a promising, yet underexplored, chemical scaffold that strategically combines the well-documented pharmacological attributes of both quinoline and pyrrolidine heterocycles. While specific experimental data for this compound is limited, a comprehensive analysis of the literature on related structures allows for the rational design of synthetic routes and the prediction of its physicochemical and biological properties. The diverse therapeutic potential of its constituent moieties strongly suggests that 6-(pyrrolidin-2-yl)quinoline and its derivatives warrant further investigation as potential lead compounds in various areas of drug discovery, particularly in oncology, infectious diseases, and neuropharmacology. This technical guide serves as a foundational resource to stimulate and guide future research into this intriguing class of molecules.
References
[1]BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. [4]Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PMC - PubMed Central. [2]Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [3]Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. (2025). Organic Chemistry Frontiers (RSC Publishing). [31]Palladium in Quinoline Synthesis. (n.d.). ScienceDirect. [17]BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. Yuan, X. (2022). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ResearchGate. [20]Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors. (2019). PubMed. [15]BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. [7]AK Scientific, Inc. (n.d.). 6-(Pyrrolidin-2-yl)quinoline Safety Data Sheet. [5]Biological activities of quinoline derivatives. (2009). PubMed. [32]Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ResearchGate. [33]Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal. (n.d.). PMC - NIH. [34]Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. (2016). Organic Chemistry Portal. [8]HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies. (n.d.). [6]Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. [24]Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as Novel Selective Androgen Receptor Modulators. (2007). PubMed. [9]How to synthesize 6-aminoquinoline. (2024). Guidechem. [27]Development of predictive in silico models for ADME properties. (n.d.). ResearchGate. [16]Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). ResearchGate. [35]Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. 25 Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.). ResearchGate. [11]Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009). PubMed. [36]Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey | Request PDF. (2025). ResearchGate. [22]Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine. [18]Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC - PubMed Central. [21]Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [19]Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. (2021). [10]Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [26]In silico prediction of ADME properties: are we making progress?. (n.d.). PubMed. [12]Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (n.d.). MDPI. [13]1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. [28]Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central. [37]Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (n.d.). Beilstein Journals. [38]1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... (n.d.). ResearchGate. [14]SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). [29]Drug-likeness and Toxicological Profiling of Designed Quinoline Analogues as Anti-Tubercular Agents: An In-Silico Approach. (n.d.). International Journal of Pharmaceutical Sciences. [30]Lipinski's rule of five for drug likeliness and in silico ADME properties of quinoline derivatives by QikProp. (n.d.). ResearchGate. [23]Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PMC - NIH. [39]Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities. (2025). Semantic Scholar. [40]Quinoline(91-22-5) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Quinoline synthesis [organic-chemistry.org]
- 11. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis [mdpi.com]
- 13. tsijournals.com [tsijournals.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. enamine.net [enamine.net]
- 23. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Substituted 6-(1-pyrrolidine)quinolin-2(1H)-ones as novel selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. researchgate.net [researchgate.net]
- 31. Redirecting [linkinghub.elsevier.com]
- 32. researchgate.net [researchgate.net]
- 33. Palladium-Catalyzed Carbonylative Cyclization of 1-Alkynyl-2-iodo-d-glucal - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 35. Pyrrolidine synthesis [organic-chemistry.org]
- 36. researchgate.net [researchgate.net]
- 37. beilstein-journals.org [beilstein-journals.org]
- 38. researchgate.net [researchgate.net]
- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 40. Quinoline(91-22-5) 1H NMR [m.chemicalbook.com]
